2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and aldehyde functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxy-2-methylpyridine with piperidine-1-carbaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include multi-step synthesis starting from readily available raw materials. The process may involve steps such as alkylation, cyclization, and functional group transformations to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., thionyl chloride), amines, and organometallic reagents.
Major Products Formed
Oxidation: 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
Uniqueness
The presence of both a hydroxyl and an aldehyde group provides multiple sites for chemical modification, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(2-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(5-6-12(16)13-9)11-4-2-3-7-14(11)8-15/h5-6,8,11H,2-4,7H2,1H3,(H,13,16) |
InChI Key |
QVBSQCPTDQPARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.